molecular formula C5H7NO2 B13478318 2-(1,3-Oxazol-2-yl)ethan-1-ol

2-(1,3-Oxazol-2-yl)ethan-1-ol

Cat. No.: B13478318
M. Wt: 113.11 g/mol
InChI Key: MYLWVNHBVAEVEQ-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered attention due to its diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromoethanol with 2-aminooxazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the oxazole attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Oxazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions

Major Products Formed

    Oxidation: 2-(1,3-Oxazol-2-yl)ethanal or 2-(1,3-Oxazol-2-yl)ethanoic acid.

    Reduction: 2-(1,3-Oxazolidin-2-yl)ethanol.

    Substitution: 2-(1,3-Oxazol-2-yl)ethyl chloride or 2-(1,3-Oxazol-2-yl)ethylamine

Scientific Research Applications

2-(1,3-Oxazol-2-yl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Oxazol-2-yl)ethanal
  • 2-(1,3-Oxazol-2-yl)ethanoic acid
  • 2-(1,3-Oxazolidin-2-yl)ethanol
  • 2-(1,3-Oxazol-2-yl)ethyl chloride
  • 2-(1,3-Oxazol-2-yl)ethylamine

Uniqueness

2-(1,3-Oxazol-2-yl)ethan-1-ol is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities further enhance its significance in medicinal and biological research .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)ethanol

InChI

InChI=1S/C5H7NO2/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2

InChI Key

MYLWVNHBVAEVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCO

Origin of Product

United States

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